molecular formula C8H12O6P2 B1357465 m-Xylylenediphosphonic Acid CAS No. 144052-40-4

m-Xylylenediphosphonic Acid

Cat. No. B1357465
M. Wt: 266.12 g/mol
InChI Key: PYWZCUXISXXGMI-UHFFFAOYSA-N
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Description

M-Xylylenediphosphonic Acid is an organic phosphonic acid that contains two phosphonic acid groups attached to a central aromatic ring of m-xylylene. It is a solid at 20°C .


Synthesis Analysis

M-Xylylenediphosphonic Acid can be synthesized hydrothermally . A series of new metal phosphonates were hydrothermally synthesized and structurally characterized based on m-xylylenediphosphonic acids .


Molecular Structure Analysis

M-Xylylenediphosphonic Acid has a molecular formula of C8H12O6P2 and a molecular weight of 266.13 . It contains 28 bonds in total: 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .


Physical And Chemical Properties Analysis

M-Xylylenediphosphonic Acid has a melting point of 216°C .

Scientific Research Applications

1. Coordination Polymers and Metal Phosphonates Synthesis

m-Xylylenediphosphonic Acid is extensively used in synthesizing coordination polymers and metal phosphonates. These compounds are often characterized by unique structural properties and have potential applications in various fields, including catalysis and material science. For instance, the hydrothermal synthesis of cobalt and nickel phosphonates using m-XDPA exhibits unique 1D chain structures and 2D supramolecular sheets, contributing to the development of new materials with specific properties (Tripuramallu, Kishore, & Das, 2010).

2. Hybrid Metal Phosphonates Materials

Research on the hydrothermal synthesis of copper phosphonates using m-XDPA has led to the creation of hybrid metal phosphonates. These materials show promising characteristics, such as zero-dimensional (0D) bimetallic rings and structures containing deprotonated ligands, which are significant in the field of material chemistry (Sun, Pang, Zhao, & Yang, 2015).

3. Proton-Exchange Membrane Electrolytes

m-XDPA has been utilized in the development of proton-exchange membrane electrolytes. These electrolytes are crucial in fuel cell technology. For example, phosphonic acid-containing poly(arylene ether)s synthesized from m-XDPA show promising conductivities and thermal stability, essential for efficient fuel cell operation (Meng, Tjong, Hay, & Wang, 2003).

Safety And Hazards

M-Xylylenediphosphonic Acid is corrosive and can cause severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to avoid breathing its dust, mist, or vapors, and to use personal protective equipment when handling it .

Future Directions

M-Xylylenediphosphonic Acid has been used in the development of phosphorus-doped carbon@MoP electrocatalysts for the hydrogen evolution reaction . This represents a promising direction for future research and applications.

properties

IUPAC Name

[3-(phosphonomethyl)phenyl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6P2/c9-15(10,11)5-7-2-1-3-8(4-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWZCUXISXXGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598288
Record name [1,3-Phenylenebis(methylene)]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Xylylenediphosphonic Acid

CAS RN

144052-40-4
Record name NSC725600
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Record name [1,3-Phenylenebis(methylene)]bis(phosphonic acid)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-Xylylenediphosphonic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Yang, W Xu, Y Li, M Liu, Y Zhang, L Wang - Chinese science bulletin, 2014 - Springer
… In conclusion, a synthesis of five novel metal phosphonates have been reported based on flexible m-xylylenediphosphonic acid under hydro(solvo)thermal conditions. To the best of our …
Number of citations: 2 link.springer.com
M Taddei, F Costantino, R Vivani… - Crystal growth & …, 2012 - ACS Publications
… The α,α′-m-xylylenediphosphonic acid, (H 2 O 3 PCH 2 ) 2 C 6 H 4 (hereafter 1), was prepared in two steps: First, α,α′-dibromo-m-xylene (5 g, 0.019 mol) was reacted for 1 h and 30 …
Number of citations: 28 pubs.acs.org
T Schrader - The Journal of Organic Chemistry, 1998 - ACS Publications
… Benzylphosphonic acid monoethylester, p-xylylenediphosphonic acid dimethyl ester, and m-xylylenediphosphonic acid dimethyl ester were prepared by base hydrolysis of the …
Number of citations: 75 pubs.acs.org
X Hou, SF Tang - Dalton Transactions, 2016 - pubs.rsc.org
… In the copper diphosphonates of α,α′-m-xylylenediphosphonic acid and α, α′-p-xylylenediphosphonic acid, the π–π stacking interaction was the main structure driving factor. Weak …
Number of citations: 9 pubs.rsc.org
A He, L Hu, Y Zhang, Y Jiang, X Wang… - ACS Sustainable …, 2021 - ACS Publications
… For instance, Li et al. used 2,5-furandicarboxylic acid (FDCA) and m-xylylenediphosphonic acid (XDPA) as organic ligands to prepare Zr-FDCA (43) and Zr-XDPA, (44) resulting in 87 …
Number of citations: 24 pubs.acs.org
Y Zhang, X Shen, L Hu, Z Wu, X Wang… - Biomass Conversion and …, 2022 - Springer
… [45] and Zr-XDPA [46], which were prepared by the self-assembly reaction of zirconium tetrachloride (ZrCl 4 ) with 2,5-furandicarboxylic acid (FDCA) and m-xylylenediphosphonic acid (…
Number of citations: 5 link.springer.com
RA Farrar-Tobar, A Dell'Acqua, S Tin, JG de Vries - Green Chemistry, 2020 - pubs.rsc.org
… Of all the catalysts that were investigated, the one prepared from m-xylylenediphosphonic acid (Table 14, entry 15, C83) was the most promising. When EL was reduced to GVL, almost …
Number of citations: 45 pubs.rsc.org

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